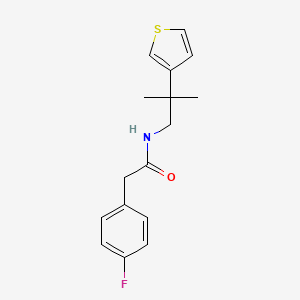

2-(4-fluorophenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide

Description

2-(4-Fluorophenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide is a fluorinated acetamide derivative characterized by a 4-fluorophenyl group and a thiophen-3-yl-containing branched alkyl chain. The compound combines aromatic fluorine substitution, known to enhance metabolic stability and binding affinity in pharmaceuticals, with a thiophene moiety, which contributes to π-π interactions and solubility modulation .

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-(2-methyl-2-thiophen-3-ylpropyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNOS/c1-16(2,13-7-8-20-10-13)11-18-15(19)9-12-3-5-14(17)6-4-12/h3-8,10H,9,11H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXVCKEXITGHJFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)CC1=CC=C(C=C1)F)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide typically involves the following steps:

Preparation of 4-Fluorophenylacetic Acid: This is achieved by the fluorination of phenylacetic acid.

Formation of 2-Methyl-2-(Thiophen-3-yl)Propylamine: This involves the alkylation of thiophene with appropriate reagents.

Acetylation Reaction: The final step involves the reaction of 4-fluorophenylacetic acid with 2-methyl-2-(thiophen-3-yl)propylamine under acetylation conditions to form the target compound.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Fluorophenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide can undergo various chemical reactions, including:

Oxidation: The fluorophenyl group can be oxidized to form fluorophenyl carboxylic acids.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution Reactions: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution Reactions: Nucleophiles such as ammonia (NH3) and amines are used, often in the presence of a base.

Major Products Formed:

Oxidation: Fluorophenyl carboxylic acids.

Reduction: Corresponding amines or alcohols.

Substitution Reactions: Amides, amines, or other substituted derivatives.

Scientific Research Applications

2-(4-Fluorophenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of various diseases.

Industry: The compound is used in the production of fluorinated anesthetics and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(4-Fluorophenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound's binding affinity to receptors, while the thiophenyl group contributes to its biological activity. The exact molecular targets and pathways are still under investigation, but the compound is believed to modulate various signaling pathways involved in disease processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(4-fluorophenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide with structurally related acetamide derivatives, focusing on substituent effects, synthetic methodologies, and physicochemical properties.

N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide (C₁₉H₂₇FN₂O₂)

- Structural Differences : Replaces the thiophen-3-yl-methylpropyl group with a cyclohexyl moiety and introduces a second acetamide branch via a multicomponent reaction.

- Synthesis : Prepared via a one-pot Ugi-type reaction using 4-fluorobenzaldehyde, propylamine, acetic acid, and cyclohexylisocyanide (81% yield) .

- Properties :

N-(4-Chlorophenyl)-2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide

- Structural Differences : Substitutes the 4-fluorophenyl group with 4-chlorophenyl and replaces the thiophen-3-ylpropyl chain with a pyridinyl-thioacetamide unit.

- Synthesis: Formed by heating 2-chloro-N-(4-chlorophenyl)acetamide with a pyridine precursor in ethanol under reflux (85% yield) .

- Properties: Electronic Effects: Chlorine’s stronger electron-withdrawing nature compared to fluorine may reduce electron density at the acetamide carbonyl, affecting reactivity. Crystallinity: Recrystallized as pale orange crystals (ethanol-dioxane), suggesting extended conjugation from the styrylpyridine moiety .

N-Methyl-2-(4-Acylpiperazin-1-yl)-N-[3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide Derivatives

- Structural Differences : Features a thiophen-2-yl group (vs. thiophen-3-yl in the target compound) and incorporates a naphthalene-oxypropyl chain and acylpiperazine.

- Synthesis : Derived from N-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine via N-chloroacetylation and N-alkylation .

- Properties: Solubility: Likely lower than the target compound due to bulky naphthalene and piperazine groups.

3-Amino-6-[4-[[2-(3,5-Difluorophenyl)-2-hydroxy-acetyl]amino]-2-methylphenyl]-N-methyl-pyrazine-2-carboxamide

- Structural Differences : Replaces the thiophen-3-ylpropyl group with a pyrazine-carboxamide core and introduces a 3,5-difluorophenyl-hydroxyacetyl unit.

- Synthesis : Coupling reaction using HATU and DIEA in THF, followed by chiral separation (98% enantiomeric excess) .

- Properties: Stereochemical Complexity: Exists as separable isomers (Rt = 1.610 and 2.410 minutes), highlighting the importance of chirality in bioactivity . Fluorine Placement: Dual fluorine atoms on the phenyl ring may enhance binding specificity compared to monofluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.